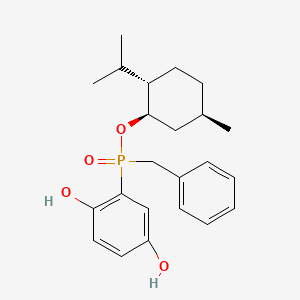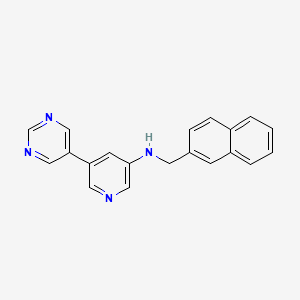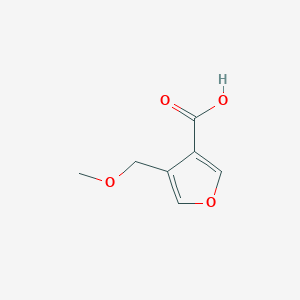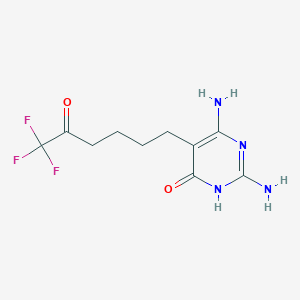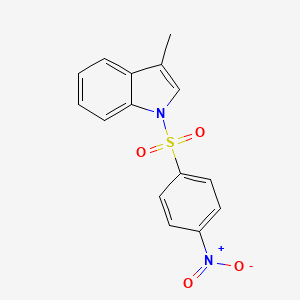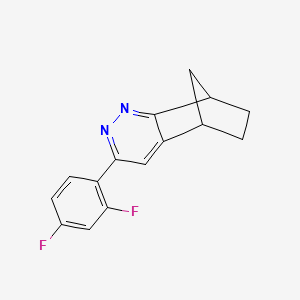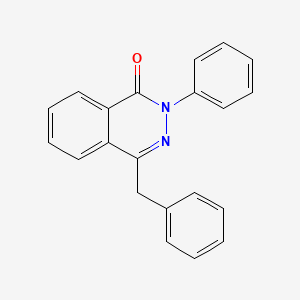
4-benzyl-2-phenylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzyl and phenyl derivatives with phthalic anhydride under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, followed by cyclization to form the phthalazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine dioxides, while reduction could produce phthalazine dihydrides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 4-benzyl-2-phenylphthalazin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylphthalazin-1(2H)-one: Lacks the phenyl group, potentially altering its chemical properties and applications.
2-Phenylphthalazin-1(2H)-one: Lacks the benzyl group, which might affect its reactivity and biological activity.
Phthalazin-1(2H)-one: The parent compound, providing a basis for comparison with substituted derivatives.
Uniqueness
4-Benzyl-2-phenylphthalazin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity, physical properties, and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets compared to simpler phthalazine derivatives.
Propiedades
Número CAS |
37740-35-5 |
|---|---|
Fórmula molecular |
C21H16N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-benzyl-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(15-16-9-3-1-4-10-16)22-23(21)17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
WCCMGLRJJDZZKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


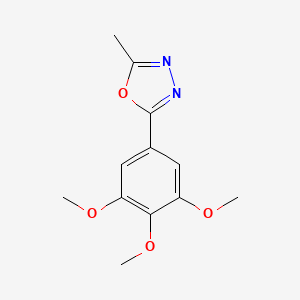
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
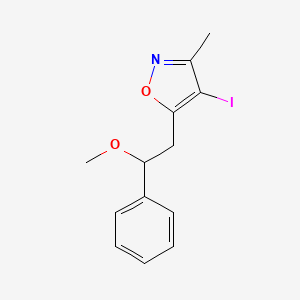
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
